An In-depth Technical Guide on the Synthesis and Characterization of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide on the Synthesis and Characterization of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the novel heterocyclic compound, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The document delves into the scientific rationale behind the synthetic strategy, detailed experimental protocols, and in-depth analysis of the characterization data.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[4][5][6] The incorporation of a thiol group at the 2-position of the oxadiazole ring is known to enhance the biological activities of these molecules.[7]
The target molecule, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, combines the established bioactivity of the 1,3,4-oxadiazole-2-thiol core with a 4-chlorophenoxy methyl substituent at the 5-position. This substitution is anticipated to modulate the compound's lipophilicity and electronic properties, potentially leading to enhanced biological efficacy and a unique pharmacological profile.[8]
Strategic Synthesis of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
The synthesis of the title compound is achieved through a well-established and efficient multi-step pathway, commencing from the readily available starting material, 4-chlorophenoxy acetic acid. The synthetic route is designed for high yield and purity of the final product.
Synthesis Workflow
Caption: Synthetic pathway for 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-chlorophenoxyacetate
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In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenoxy acetic acid (0.1 mol) in methanol (100 mL).
-
Carefully add concentrated sulfuric acid (2-3 drops) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, remove the excess methanol under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ester.
Step 2: Synthesis of 4-Chlorophenoxy acetylhydrazide
-
Dissolve the crude methyl 4-chlorophenoxyacetate (0.08 mol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (0.12 mol) dropwise to the solution while stirring.
-
Reflux the mixture for 8-10 hours. The completion of the reaction is indicated by the formation of a solid precipitate.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the precipitate with cold ethanol and dry it to obtain pure 4-chlorophenoxy acetylhydrazide.
Step 3: Synthesis of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
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To a stirred solution of potassium hydroxide (0.015 mol) in absolute ethanol (50 mL), add 4-chlorophenoxy acetylhydrazide (0.01 mol).
-
After complete dissolution, add carbon disulfide (0.015 mol) dropwise while maintaining the temperature at 0-5 °C using an ice bath.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Reflux the mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to afford the pure 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.[6][9]
Comprehensive Characterization of the Synthesized Compound
The structural elucidation of the synthesized 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is performed using a combination of spectroscopic techniques. The data obtained from these analyses confirms the successful synthesis of the target molecule.
Characterization Workflow
Caption: Experimental workflow for the characterization of the title compound.
Physicochemical and Spectroscopic Data
| Property | Observed Value |
| Molecular Formula | C₉H₇ClN₂O₂S |
| Molecular Weight | 242.68 g/mol [10] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol |
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides crucial information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2600-2550 | S-H stretching (thiol)[7] |
| ~1600-1580 | C=N stretching (oxadiazole ring) |
| ~1500-1450 | Aromatic C=C stretching |
| ~1250-1200 | C-O-C stretching (ether linkage) |
| ~1100-1050 | C-O stretching (oxadiazole ring) |
| ~830 | p-disubstituted benzene |
| ~750 | C-Cl stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, δ ppm):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~14.5 | singlet | 1H | -SH (thiol proton) |
| ~7.4 | doublet | 2H | Aromatic protons ortho to the chlorine atom |
| ~7.0 | doublet | 2H | Aromatic protons ortho to the oxygen atom |
| ~5.2 | singlet | 2H | -O-CH₂- |
¹³C NMR (DMSO-d₆, δ ppm):
| Chemical Shift (δ ppm) | Assignment |
| ~178 | C=S (thione carbon) |
| ~162 | C-5 of the oxadiazole ring |
| ~156 | Aromatic carbon attached to the oxygen atom |
| ~130 | Aromatic carbons ortho to the chlorine atom |
| ~128 | Aromatic carbon attached to the chlorine atom |
| ~116 | Aromatic carbons ortho to the oxygen atom |
| ~65 | -O-CH₂- |
Mass Spectrometry
The mass spectrum will confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ should be observed at m/z 242, with an isotopic peak [M+2]⁺ at m/z 244, characteristic of the presence of a chlorine atom.
Potential Applications and Future Directions
The synthesized 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a promising candidate for various biological screenings due to the well-documented activities of the 1,3,4-oxadiazole scaffold.[1][2][3] Based on existing literature for similar structures, this compound could be investigated for:
-
Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][11]
-
Anticancer Activity: Evaluation against various cancer cell lines to determine its cytotoxic potential.[12]
-
Enzyme Inhibition: Screening for inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase.[13]
Further derivatization of the thiol group can lead to a library of S-substituted analogs, which may exhibit enhanced and more specific biological activities.[11][14]
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. The detailed characterization protocol provides a robust framework for the structural confirmation of the target compound. The promising pharmacological potential of the 1,3,4-oxadiazole core suggests that this novel derivative is a valuable candidate for further investigation in the field of drug discovery and development.
References
- Vertex AI Search. (2024, October 16). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- PubMed Central.
- Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- MDPI.
- PubMed. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol.
- ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.
- ACS Omega.
- Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
- PubChem. 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.
- World Journal of Pharmaceutical Sciences. (2013, December 31). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol.
- ResearchGate. Possible metabolites of 5-[(4-chlorophenoxy) methyl]-1, 3,-oxadiazole-2-thiol predicted by MetaPrint2D-React software.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | C9H7ClN2O2S | CID 681971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. researchgate.net [researchgate.net]
